molecular formula C16H24ClN3O B4558958 2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide

Cat. No.: B4558958
M. Wt: 309.83 g/mol
InChI Key: XLGBIJYHEAUUBQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is a useful research compound. Its molecular formula is C16H24ClN3O and its molecular weight is 309.83 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.1607901 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Therapeutic Applications

Antihistamine and Antiallergic Properties : Cetirizine, a compound closely related to the query, demonstrates significant selectivity as an H1 histamine receptor antagonist. It is effective in treating conditions such as urticaria and allergic rhinitis, highlighting the potential of related compounds in managing allergic reactions and related symptoms (Arlette, 1991).

Antimicrobial and Anticancer Potential : Derivatives of the compound have shown notable in vitro antimicrobial and anticancer activities. Specifically, certain synthesized derivatives displayed significant activity against microbial strains and exhibited promising anticancer properties in preliminary screenings (Mehta et al., 2019).

Neuroprotective Effects : A novel anilidoquinoline derivative structurally related to the query compound demonstrated significant antiviral and antiapoptotic effects, offering therapeutic efficacy in treating Japanese encephalitis. This suggests potential neuroprotective applications for similar compounds (Ghosh et al., 2008).

Chemical Synthesis and Characterization

Synthesis Techniques : Research has explored practical synthesis processes for related piperazine derivatives, revealing methods that could be applicable for synthesizing the query compound efficiently. These processes highlight the compound's potential in various chemical applications, including as intermediates in creating pharmaceuticals (Guillaume et al., 2003).

Characterization of N-derivatives : X-ray powder diffraction has been employed to characterize N-derivatives of related compounds, demonstrating their potential applications as pesticides. This characterization contributes to understanding the structural properties and potential applications of such compounds (Olszewska et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-19-9-11-20(12-10-19)8-2-7-18-16(21)13-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGBIJYHEAUUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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